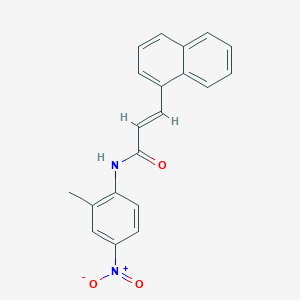
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide, also known as MNNA, is a chemical compound with potential applications in scientific research. This compound belongs to the family of acrylamide derivatives and is widely used as a fluorescent probe for the detection of protein conformational changes.
作用机制
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide binds to hydrophobic cavities of proteins through non-covalent interactions such as Van der Waals forces, hydrogen bonding, and hydrophobic interactions. Upon binding, the molecule undergoes a conformational change resulting in a change in fluorescence intensity. This change in fluorescence is due to the change in the polarity of the environment surrounding the molecule.
Biochemical and Physiological Effects
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide does not have any known biochemical or physiological effects on living organisms. It is primarily used as a research tool in the field of protein biochemistry.
实验室实验的优点和局限性
The advantages of using N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide as a research tool include its high sensitivity and specificity for detecting protein conformational changes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research labs.
The limitations of using N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide include its potential toxicity and the need for specialized equipment for fluorescence measurements. N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can also be prone to photobleaching, which can affect the accuracy of fluorescence measurements.
未来方向
There are several future directions for the use of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can be used to screen for small molecules that disrupt protein-protein interactions, which could lead to the development of new therapeutic agents.
Another potential application is in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease. N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can be used to monitor changes in protein conformation associated with these diseases, which could lead to a better understanding of their underlying mechanisms.
In conclusion, N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide is a valuable research tool with potential applications in a wide range of scientific fields. Its ability to detect protein conformational changes makes it a powerful tool for studying protein-protein interactions, ligand binding, and protein folding. While there are limitations to its use, N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide remains a useful tool for researchers looking to gain a better understanding of the complex world of protein biochemistry.
合成方法
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 1-naphthylamine, followed by acylation with acryloyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide has been widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. This compound binds to the hydrophobic cavities of proteins and undergoes a conformational change upon binding, resulting in a change in fluorescence intensity. This property of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide has been exploited for the detection of protein-protein interactions, ligand binding, and protein folding studies.
属性
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-13-17(22(24)25)10-11-19(14)21-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDAWEDLXVQLHJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-4-nitrophenyl)-3-(naphthalen-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
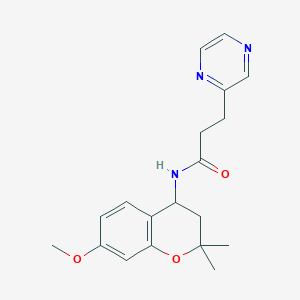
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
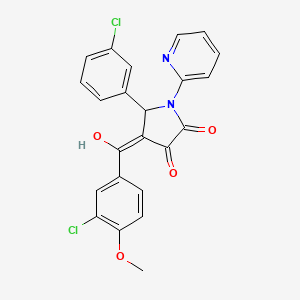

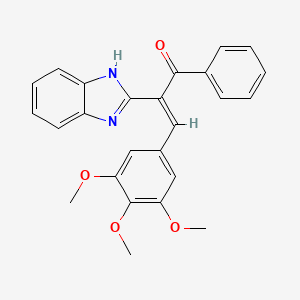
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
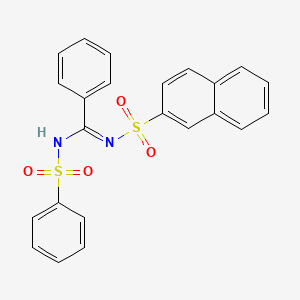
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)